REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5](=[O:15])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[OH:14].COC(C)(C)C>CCCCCCC.O>[CH3:3][O:4][C:5](=[O:15])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([Br:1])[C:7]=1[OH:14]
|
Name
|
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
45.9 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)OC)O)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
295 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
In the course of from 30 to 45 minutes, at 20°, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred for a further 3 to 4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
STIRRING
|
Details
|
stirred for a further one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated to from 50° to 55°
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated off
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted twice with 114 ml of water each time
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20°
|
Type
|
FILTRATION
|
Details
|
The crystals which precipitate are filtered off
|
Type
|
CUSTOM
|
Details
|
dried under a high vacuum
|
Reaction Time |
37.5 (± 7.5) min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC(=C1)OC)Br)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |